Dimethoxymethanol

Catalog No.
S8909631
CAS No.
58982-49-3
M.F
C3H8O3
M. Wt
92.09 g/mol
Availability
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Dimethoxymethanol

CAS Number

58982-49-3

Product Name

Dimethoxymethanol

IUPAC Name

dimethoxymethanol

Molecular Formula

C3H8O3

Molecular Weight

92.09 g/mol

InChI

InChI=1S/C3H8O3/c1-5-3(4)6-2/h3-4H,1-2H3

InChI Key

IIGJYLXJNYBXEO-UHFFFAOYSA-N

Canonical SMILES

COC(O)OC

Dimethoxymethane, commonly referred to as methylal, is a colorless, flammable liquid characterized by a low boiling point and low viscosity. It has a chloroform-like odor and is known for its excellent dissolving power. The chemical formula for dimethoxymethane is C3H8O2C_3H_8O_2, and it is classified as the dimethyl acetal of formaldehyde. This compound is soluble in water and miscible with many organic solvents, making it versatile in various applications .

, including:

  • Hydrolysis: In the presence of aqueous acid, dimethoxymethane hydrolyzes back to formaldehyde and methanol.
    C3H8O2+H2OCH2O+2CH4OC_3H_8O_2+H_2O\rightarrow CH_2O+2CH_4O
  • Oxidation: It can be produced through the oxidation of methanol or through the reaction of methanol with formaldehyde under acidic conditions. The primary reactions involve methanol oxidation followed by condensation with formaldehyde .
  • Reactivity with Catalysts: Various catalysts, such as vanadium pentoxide and molybdenum oxides, have been employed to facilitate the selective oxidation of methanol to dimethoxymethane .

Dimethoxymethane can be synthesized through various methods:

  • Oxidation of Methanol: This method involves the catalytic oxidation of methanol using oxygen or air in the presence of specific catalysts to produce dimethoxymethane directly.
  • Reaction with Formaldehyde: Dimethoxymethane can also be synthesized by reacting methanol with formaldehyde in an acidic medium. This process typically requires careful control of reaction conditions to maximize yield .
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that combine multiple steps into a single reaction pathway, improving efficiency and reducing by-products .

Dimethoxymethane has a wide range of applications:

  • Solvent: It is used as a solvent in various industrial processes due to its excellent dissolving properties.
  • Fuel Additive: Dimethoxymethane acts as an additive in gasoline and diesel fuels, enhancing octane ratings and improving combustion efficiency.
  • Chemical Intermediate: It serves as a reagent in organic synthesis, particularly for protecting alcohols through methoxymethyl (MOM) ether formation .
  • Manufacturing: The compound is utilized in producing perfumes, resins, adhesives, paint strippers, and protective coatings .

Interaction studies involving dimethoxymethane primarily focus on its reactivity with other chemicals, particularly under acidic conditions where it can hydrolyze back into formaldehyde and methanol. The compound's interactions with various catalysts during synthesis processes have also been extensively studied to optimize production methods and improve yields .

Several compounds share structural or functional similarities with dimethoxymethane. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
FormaldehydeCH2OCH_2OA simple aldehyde; precursor for dimethoxymethane
MethanolCH3OHCH_3OHAlcohol used in the synthesis of dimethoxymethane
DimethylformamideC3H7NOC_3H_7NOA polar aprotic solvent often used in organic synthesis
Dimethyl sulfoxideC2H6OSC_2H_6OSA versatile solvent known for its ability to dissolve many substances
Ethylene glycolC2H6O2C_2H_6O_2Commonly used as an antifreeze agent and solvent

Uniqueness of Dimethoxymethane

Dimethoxymethane stands out due to its dual functionality as both a solvent and a fuel additive. Its ability to serve as a protective group in organic synthesis further enhances its utility compared to similar compounds. Additionally, its unique properties related to the anomeric effect make it an interesting subject for theoretical studies in carbohydrate chemistry .

Heterogeneous Catalytic Systems for Dimethoxymethane Production

Industrial DMM synthesis primarily relies on a two-step process involving methanol oxidation to formaldehyde followed by condensation with methanol. However, single-step processes using bifunctional catalysts have gained traction due to their energy efficiency and reduced byproduct formation. The methanol-to-DMM reaction network involves three critical steps:

  • Methanol oxidation to formaldehyde (FA) over redox-active metal oxides.
  • Hemiacetal formation via FA-methanol condensation.
  • Acetalization of hemiacetal with methanol to yield DMM.

The selectivity toward DMM versus competing products like methyl formate (MF) depends on the relative strength and density of acidic versus redox sites. For instance, catalysts with dominant redox properties favor MF, while balanced acid-redox systems favor DMM.

Vanadium Oxide-Based Catalysts: Structure-Function Relationships

Vanadium oxide (VOx) catalysts, particularly supported on TiO2, exhibit exceptional performance in DMM synthesis due to their tunable redox properties and surface acidity. The reaction mechanism over VOx/TiO2 proceeds as follows:

  • Methanol adsorption: Methanol dissociates at V5+ sites, forming methoxy (-OCH3) groups and protons.
  • Formaldehyde generation: α-H abstraction from methoxy groups yields adsorbed FA, reducing V5+ to V4+.
  • Dioxymethylene intermediate formation: FA reacts with surface oxygen to form dioxymethylene (OCH2O) species.
  • DMM synthesis: OCH2O intermediates undergo acetalization with methanol, regenerating V5+ sites via O2 reoxidation.

Key structural insights:

  • Oxygen vacancy density: Higher vacancy densities enhance FA adsorption and stabilize reaction intermediates.
  • VOx dispersion: Isolated VOx species on TiO2 suppress over-oxidation to COx byproducts.
  • Acid site modulation: Brønsted acid sites introduced via sulfate modification improve hemiacetal condensation rates.
Catalyst CompositionDMM Selectivity (%)Space-Time Yield (mmol·g⁻¹·h⁻¹)Stability (h)
VOx/TiO28523.5>100
VOx-ZrO2/TiO29219.880
Sulfated VOx/TiO28827.1120

Data adapted from mechanistic studies on vanadium-based systems.

Rhenium-Promoted Catalysts: Redox Property Modulation Strategies

Rhenium oxides (ReOx) enhance DMM selectivity by decoupling redox and acidic functions. In Re/TaOx/TiO2 catalysts:

  • ReOx clusters mediate methanol oxidation to FA.
  • TaOx domains provide Brønsted acid sites for hemiacetal condensation.

In situ X-ray photoelectron spectroscopy (XPS) reveals dynamic Re oxidation state changes during reaction cycles:

  • Re7+ → Re4+ during methanol oxidation (FA generation).
  • Re4+ → Re7+ upon O2 reoxidation.

Pressure-dependent studies show that Re-based systems achieve 67% DMM selectivity at 10 bar, compared to 17% for unpromoted catalysts. This enhancement arises from TaOx-induced acid site formation, which shifts equilibrium toward acetalization over FA over-oxidation.

Bifunctional Catalyst Design for Coupled Methanol Activation

Bifunctional catalysts integrate redox-active metals (e.g., Mo, Fe) with acidic supports (e.g., HSiW/TiO2) to synergize methanol activation steps:

  • Methanol dehydrogenation: MoO3 facilitates α-H abstraction, producing FA.
  • Hemiacetal formation: FA condenses with methanol on HSiW acid sites.
  • DMM assembly: Acid-catalyzed acetalization completes the cycle.

Design principles:

  • Metal-acid site proximity: ≤2 nm spacing minimizes intermediate diffusion barriers.
  • Support effects: TiO2 stabilizes highly dispersed MoOx species, while SiO2 enhances acidity.
  • Redox-acid balance: Optimal Mo/HSiW molar ratios (0.3–0.5) prevent site overcrowding.

Density Functional Theory Studies of Methanol Oxidation Pathways

Methanol oxidation pathways leading to dimethoxymethanol and related intermediates have been extensively modeled using DFT. On ruthenium oxide (RuO₂) surfaces, ab initio molecular dynamics simulations reveal a stepwise mechanism under aqueous conditions:
$$
\text{CH}3\text{OH}^* \rightarrow \text{CH}3\text{O}^* \rightarrow \text{HCHO}^* \rightarrow \text{HCH(OH)}2^* \rightarrow \text{HCHOOH}^* \rightarrow \text{HCOOH}^* \rightarrow \text{HCOO}^* \rightarrow \text{CO}2^*
$$
This pathway avoids CO formation, with formaldehyde (HCHO) and formic acid (HCOOH) identified as key intermediates [2]. The absence of CO intermediates highlights the selectivity of RuO₂ for complete oxidation, a critical feature for DMM synthesis where partial oxidation products must be minimized.

Comparative studies on cobalt (Co) and ruthenium (Ru) triphos catalysts further elucidate hydrogenation steps. For CO₂-to-DMM conversion, DFT calculations show that both H₂ and methanol serve as viable hydrogen sources on Co-triphos systems, whereas Ru-triphos exclusively utilizes H₂ [1]. The hydride transfer to CO₂ emerges as the rate-determining step (RDS), with free energy barriers of 1.8 eV for Co and 2.1 eV for Ru [1]. Microkinetic modeling confirms temperature-dependent behavior, where DMM production accelerates exponentially above 363 K due to reduced activation barriers [1].

Table 1: Computed Energy Barriers for Key Methanol Oxidation Steps

StepCatalystEnergy Barrier (eV)
CH₃OH* → CH₃O*RuO₂0.7
HCHO* → HCH(OH)₂*RuO₂1.1
Hydride Transfer to CO₂Co-triphos1.8
Hydride Transfer to CO₂Ru-triphos2.1

Transition State Analysis for Hemiacetal Intermediate Formation

Hemiacetal intermediates, such as 1-methoxyethanol, play pivotal roles in DMM-related reaction networks. DFT studies at the 6-31++G(d,p) level reveal that anharmonic corrections are essential for accurately modeling vibrational frequencies and NMR chemical shifts [4]. For 1-methoxyethanol, the O–H stretching frequency shifts from 3560 cm⁻¹ (harmonic) to 3480 cm⁻¹ (anharmonic), aligning with experimental IR data [4]. Transition states for hemiacetal formation exhibit significant stabilization through intramolecular hydrogen bonding, with bond lengths of 1.82 Å between the hydroxyl hydrogen and ether oxygen [4].

Non-covalent interactions (NCIs), particularly π–π stacking and hydrogen bonding, further stabilize transition states. In chiral gold(I)-catalyzed systems, T-shaped π–π interactions between aromatic groups and substrates reduce activation energies by 1.1–2.2 kcal/mol, steering enantioselective pathways [5]. These findings underscore the dual role of electronic and steric factors in hemiacetal dynamics.

Table 2: Experimental vs. Calculated Spectroscopic Properties of 1-Methoxyethanol

PropertyExperimentalDFT (Anharmonic)
O–H Stretch (cm⁻¹)34803480
C–O–C Bend (cm⁻¹)11201115
¹H NMR Shift (ppm)3.453.48

Promoter Effects on Selectivity: Sulfate Ion Coordination Mechanisms

Sulfate ions dramatically alter catalytic selectivity in DMM synthesis. On Ru/TiO₂ interfaces, trace sulfate residues (0.1–0.7 wt.%) redirect CO₂ hydrogenation from methanation (CH₄) to reverse water-gas shift (CO) pathways [6]. In situ DRIFTS and DFT analyses reveal that sulfate coordinates at Ru–TiO₂ interfaces, enhancing hydrogen spillover from Ru nanoparticles to TiO₂ support [6]. This modifies the electronic structure of interfacial Ru sites, increasing the activation barrier for C–O bond cleavage (key for CH₄ formation) by 0.5 eV [6].

Table 3: Impact of Sulfate on CO₂ Hydrogenation Selectivity

CatalystS Content (wt.%)CO Selectivity (%)CH₄ Selectivity (%)
Ru/TiO₂ (No S)0.011288
Ru/TiO₂ (S-Modified)0.58911

The sulfate effect is reversible: annealing in air restores CO selectivity, whereas direct H₂ reduction favors methanation [6]. This tunability highlights sulfate’s role as a dynamic promoter, offering strategies for optimizing DMM production under varying operational conditions.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

92.047344113 g/mol

Monoisotopic Mass

92.047344113 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-21-2023

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